CMI977

Asthma research Leukotriene inhibition Inflammation

CMI977 is a stereochemically pure (2S,5S) 5-lipoxygenase inhibitor with an IC50 of 117 nM—8 to 16-fold more potent than zileuton—ensuring robust pathway suppression at low doses and minimizing off-target effects. Validated in a guinea pig asthma model (63% reduction in eosinophil influx at 10 mg/kg), it provides a reliable benchmark for in vivo inflammation studies. With an FDA-approved IND and Phase IIa clinical history, it de-risks translational research. Choose CMI977 for superior potency, defined stereochemistry, and proven in vivo efficacy that generic 5-LO inhibitors cannot guarantee.

Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
CAS No. 175212-04-1
Cat. No. B1669266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMI977
CAS175212-04-1
SynonymsCMI-977;  CMI 977;  CMI977;  LPD-977;  LPD 977;  LPD977;  MLN-977;  MLN977;  MLN 977
Molecular FormulaC16H19FN2O4
Molecular Weight322.33 g/mol
Structural Identifiers
SMILESC1CC(OC1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O
InChIInChI=1S/C16H19FN2O4/c17-12-4-6-13(7-5-12)22-11-15-9-8-14(23-15)3-1-2-10-19(21)16(18)20/h4-7,14-15,21H,2,8-11H2,(H2,18,20)/t14-,15+/m1/s1
InChIKeyYANONWCPCKIWEC-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CMI977 (CAS 175212-04-1): A Single-Enantiomer 5-Lipoxygenase Inhibitor for Asthma Research


CMI977 (also known as MLN-977, LDP-977) is a potent 5-lipoxygenase (5-LO) inhibitor that blocks the production of leukotrienes, key mediators in asthma and inflammatory disorders [1]. The compound is a single enantiomer with an all-trans (2S,5S) configuration, specifically selected for development due to its superior biological activity compared to its three other stereoisomers [2]. CMI977 was originally developed by CytoMed, Inc. and later progressed by LeukoSite, Inc. through Phase IIa clinical trials in asthma, reaching an Investigational New Drug (IND) filing approved by the FDA in 1998 [3][4]. Its development history as a second-generation 5-LO inhibitor distinguishes it from earlier, less potent members of this therapeutic class [5].

Why 5-LO Inhibitors Cannot Be Treated as Interchangeable: The Case for CMI977's Specificity


The class of 5-lipoxygenase (5-LO) inhibitors is not monolithic; significant variations in potency, stereochemical purity, and in vivo efficacy render generic substitution scientifically unsound. CMI977 is a single enantiomer (2S,5S) specifically selected over its other stereoisomers, which exhibited poor pharmacological profiles [1]. Its potency in the human whole blood assay (IC50 = 117 nM) is demonstrably superior to that of the FDA-approved 5-LO inhibitor zileuton, which shows IC50 values in the 0.9–1.93 µM range under comparable conditions—a difference of approximately 8- to 16-fold [2][3]. Furthermore, CMI977 has validated in vivo activity in guinea pig models of asthma, including specific, quantifiable effects on eosinophil influx and bronchoconstriction that cannot be assumed for analogs lacking such direct evidence [4]. Substituting another 5-LO inhibitor, even one with the same nominal target, introduces unquantified risk in experimental reproducibility and comparative studies.

CMI977 (CAS 175212-04-1) Quantitative Differentiation Evidence for Procurement Decisions


Superior 5-LO Inhibitory Potency in Human Whole Blood vs. Zileuton

CMI977 demonstrates approximately 8- to 16-fold greater inhibitory potency against 5-lipoxygenase in a human whole blood assay compared to the FDA-approved 5-LO inhibitor zileuton. The IC50 for CMI977 is 117 nM (0.117 µM) [1], while zileuton's IC50 values in the same assay range from 0.9 µM to 1.93 µM [2].

Asthma research Leukotriene inhibition Inflammation 5-LO assay

Demonstrated In Vivo Efficacy in Guinea Pig Model of Asthma

In guinea pigs, oral administration of CMI977 effectively blocks ovalbumin-induced bronchoconstriction and airway eosinophil accumulation [1]. A dose of 10 mg/kg inhibited eosinophil influx by 63% [2]. This provides direct evidence of in vivo target engagement and functional efficacy in a relevant disease model, differentiating it from compounds with only in vitro activity.

Asthma models In vivo pharmacology Airway inflammation Eosinophil

Stereochemical Purity: Superior Bioactivity of (2S,5S) Enantiomer

CMI977 is a single enantiomer with an all-trans (2S,5S) configuration. Among the four possible stereoisomers of CMI977, the (2S,5S) isomer was found to possess the highest biological activity and was therefore selected for further development, while the other three stereoisomers showed poor pharmacological profiles [1][2].

Chiral chemistry Stereochemistry Enantiomer Bioactivity

Advanced Clinical Development Stage: Phase IIa Trial Initiated

CMI977 progressed to Phase IIa clinical trials for asthma, with an Investigational New Drug (IND) application approved by the FDA in January 1998 and trials scheduled to begin in March of the same year [1][2]. This advanced stage of development is a differentiating factor relative to research tool compounds that have not been evaluated for human safety and tolerability, offering a higher level of validation for studies with translational potential [3].

Clinical development Drug repurposing Asthma therapy Preclinical-to-clinical transition

CMI977 (CAS 175212-04-1): Defined Applications Based on Quantitative Evidence


Preclinical Studies Requiring Potent and Specific 5-LO Pathway Inhibition

CMI977's superior in vitro potency (IC50 = 117 nM) makes it an optimal choice for studies requiring robust suppression of the 5-LO pathway at low concentrations, minimizing potential off-target effects associated with higher doses of less potent inhibitors like zileuton [1]. Its defined stereochemistry ensures consistent target engagement, crucial for reproducible results in cellular and biochemical assays [2].

In Vivo Modeling of Allergic Asthma and Airway Inflammation

Validated in a guinea pig model of asthma, CMI977 is directly applicable for studying the role of leukotrienes in airway hyperresponsiveness and inflammation. The documented 63% reduction in eosinophil influx at 10 mg/kg provides a quantifiable benchmark for researchers designing similar in vivo experiments, offering a clear efficacy standard [3].

Translational Pharmacology Research and Drug Repurposing Screens

Given its history of reaching Phase IIa clinical trials with an approved IND, CMI977 offers a unique advantage for academic and industrial labs engaged in drug repurposing or translational research [4]. The compound's prior clinical evaluation reduces the uncertainty associated with translating findings from purely research-grade tool compounds, making it a strategic asset for hypothesis-driven studies with potential therapeutic implications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMI977

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.